
5-Amino-6-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-hydroxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 5th position, a hydroxyl group at the 6th position, and a keto group at the 2nd position of the quinoline ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydroxyquinolin-2(1H)-one can be achieved through several methods:
-
Cyclization of 2-Amino-3-hydroxybenzamide
Starting Material: 2-Amino-3-hydroxybenzamide
Reagents: Phosphorus oxychloride (POCl3)
Conditions: Heating under reflux
Reaction: The cyclization of 2-Amino-3-hydroxybenzamide in the presence of phosphorus oxychloride leads to the formation of this compound.
-
Amination of 6-Hydroxyquinolin-2(1H)-one
Starting Material: 6-Hydroxyquinolin-2(1H)-one
Reagents: Ammonium acetate
Reaction: The amination of 6-Hydroxyquinolin-2(1H)-one with ammonium acetate results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)
Conditions: Aqueous or organic solvents, varying temperatures
Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
-
Reduction
Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Conditions: Aqueous or organic solvents, room temperature to reflux
Products: Reduction of the keto group can yield the corresponding alcohol.
-
Substitution
Reagents: Halogenating agents (e.g., N-Bromosuccinimide), Alkylating agents (e.g., Methyl iodide)
Products: Substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, Hydrogen peroxide
Reducing Agents: Sodium borohydride, Lithium aluminum hydride
Substituting Agents: N-Bromosuccinimide, Methyl iodide
Scientific Research Applications
5-Amino-6-hydroxyquinolin-2(1H)-one has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial Agents: Used as a precursor in the synthesis of antimicrobial compounds.
Anticancer Agents: Investigated for its potential in developing anticancer drugs.
-
Biological Studies
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a valuable tool in biochemical research.
-
Industrial Applications
Dye Intermediates: Used in the production of dyes and pigments.
Agrochemicals: Serves as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-hydroxyquinolin-2(1H)-one depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity. This is particularly relevant in its use as an antimicrobial or anticancer agent.
Molecular Targets: Targets may include bacterial enzymes, cancer cell receptors, or other biological macromolecules.
Pathways Involved: Inhibition of key metabolic pathways in microorganisms or cancer cells, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
-
5-Amino-8-hydroxyquinolin-2(1H)-one
- Similar structure with the hydroxyl group at the 8th position.
- Used in similar applications but may exhibit different biological activities.
-
6-Amino-5-hydroxyquinolin-2(1H)-one
- Similar structure with the amino group at the 6th position.
- Also used in medicinal chemistry and biological studies.
Uniqueness
Positional Isomerism: The unique positioning of the amino and hydroxyl groups in 5-Amino-6-hydroxyquinolin-2(1H)-one imparts distinct chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-amino-6-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-9-5-1-4-8(13)11-6(5)2-3-7(9)12/h1-4,12H,10H2,(H,11,13) |
InChI Key |
MDISKXQWQYXGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



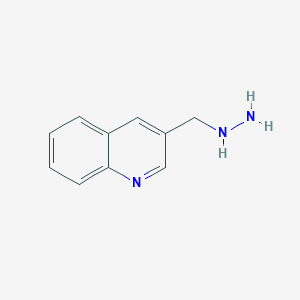

![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)

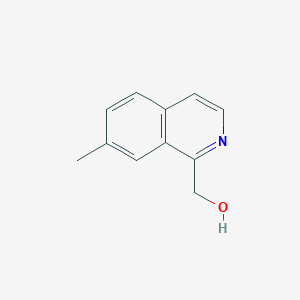
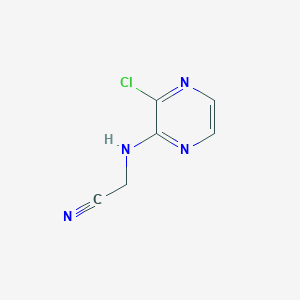

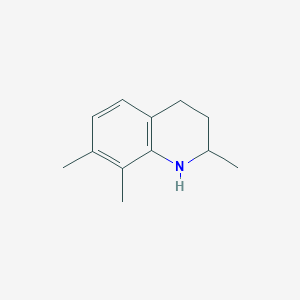
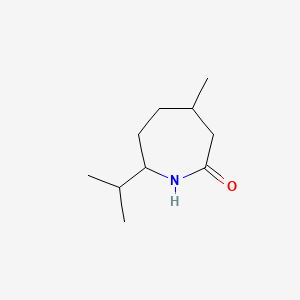
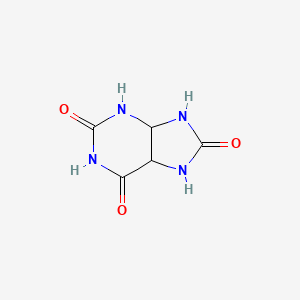

![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
